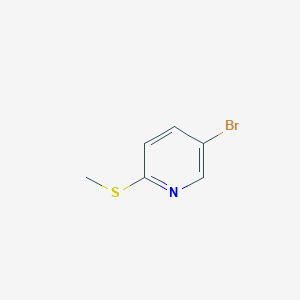

5-Bromo-2-(methylthio)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYLVDSPYTKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465421 | |

| Record name | 5-bromo-2-methylsulfanyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51933-78-9 | |

| Record name | 5-bromo-2-methylsulfanyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

However, to provide valuable insights for researchers, this guide presents a comprehensive overview of closely related and well-documented isomers: 2-Bromo-5-(methylthio)pyridine and 3-Bromo-5-methyl-2-(methylthio)pyridine . The data on these isomers can serve as a strong predictive foundation for understanding the potential characteristics and reactivity of 5-Bromo-2-(methylthio)pyridine. Pyridine derivatives are crucial in biomedical research for developing new therapeutic agents[2].

Core Properties of Brominated Methylthiopyridine Isomers

The physicochemical properties of the key isomers are summarized below, offering a comparative look at their characteristics.

Table 1: Physicochemical Properties

| Property | 2-Bromo-5-(methylthio)pyridine | 3-Bromo-5-methyl-2-(methylthio)pyridine |

| CAS Number | 134872-23-4[3] | 1289049-50-8[4] |

| Molecular Formula | C₆H₆BrNS[3] | C₇H₈BrNS |

| Molecular Weight | 204.09 g/mol [3] | 218.11 g/mol |

| Appearance | Solid[3] | - |

| InChI Key | IFMCOWPTUPYFCT-UHFFFAOYSA-N[3] | - |

| SMILES String | BrC1=CC=C(SC)C=N1[3] | CC1=CC(=C(N=C1)SC)Br |

Table 2: Safety and Handling Information

| Hazard Information | 2-Bromo-5-(methylthio)pyridine |

| Signal Word | Warning[3] |

| Hazard Codes | H302, H315, H319, H335[3] |

| Precautionary Codes | P280, P301+P312+P330, P304+P340+P312, P305+P351+P338, P337+P313[3] |

| Hazard Class | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[3] |

| Target Organs | Respiratory system[3] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is unavailable, a general synthetic approach can be inferred from related preparations. The synthesis of brominated pyridines often involves the direct bromination of a pyridine precursor or a nucleophilic substitution reaction.

General Synthetic Workflow for Brominated Methylthiopyridines

The following diagram illustrates a plausible synthetic pathway for a brominated methylthiopyridine, starting from a suitable pyridine derivative.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. 2-Bromo-5-(methylthio)pyridine DiscoveryCPR 134872-23-4 [sigmaaldrich.com]

- 4. 3-Bromo-5-methyl-2-(methylthio)pyridine | 1289049-50-8 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a methylthio group, offers multiple reactive sites for further functionalization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with available experimental data and its applications in synthetic chemistry.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for the purification of resulting products.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNS | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| CAS Number | 51933-78-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct properties of its substituents and the pyridine core.

Caption: Reactivity of this compound.

The bromine atom at the 5-position is susceptible to displacement and facilitates cross-coupling reactions. The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.

Cross-Coupling Reactions

The bromine atom on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in forming carbon-carbon bonds, allowing for the synthesis of a diverse array of biaryl compounds[4][5].

Caption: General workflow for Suzuki coupling.

Applications in Drug Discovery

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs[6]. Halogenated pyridines, in particular, are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules[7][8][9].

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological relevance. The pyridine core can participate in hydrogen bonding interactions with biological targets, and the bromo and methylthio groups provide handles for synthetic diversification to explore structure-activity relationships (SAR)[10]. For instance, derivatives of similar brominated pyridines are being investigated for their potential as kinase inhibitors in cancer therapy[6][9]. The general approach involves using the brominated pyridine as a scaffold to build molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. However, general procedures for reactions involving similar compounds can be adapted.

General Procedure for Suzuki Cross-Coupling (Adapted from similar reactions)[4]:

-

To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectral Data

No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for this compound were found in the searched resources. For structural confirmation and purity assessment, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring and the methyl group of the methylthio substituent. The chemical shifts and coupling constants would be indicative of their positions on the substituted pyridine ring.

-

¹³C NMR: Resonances for the six carbon atoms in the molecule, with their chemical shifts influenced by the electronegativity of the nitrogen, bromine, and sulfur atoms.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C-S, and C-Br bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (204.09 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 202.94043 Da[11].

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited in the public domain, its structural features suggest a rich reaction chemistry, particularly in the realm of cross-coupling reactions for the synthesis of complex molecular architectures. Further research to fully characterize its physicochemical properties and explore its biological activities is warranted. This guide provides a foundational understanding of its known properties and potential applications, serving as a resource for researchers utilizing this compound in their synthetic endeavors.

References

- 1. This compound 97 51933-78-9 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 11. PubChemLite - 2-bromo-5-(methylthio)pyridine (C6H6BrNS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(methylthio)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(methylthio)pyridine, a heterocyclic organic compound relevant to pharmaceutical and chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a predictive solubility profile based on structural analogs, qualitative observations from chemical suppliers, and detailed experimental protocols for determining solubility in a laboratory setting.

Predicted Solubility Profile

The solubility of this compound in organic solvents is dictated by its molecular structure, which includes a polar pyridine ring, a lipophilic methylthio group, and a bromine atom that contributes to its molecular weight and potential for dipole-dipole interactions. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various common organic solvents is presented below.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar pyridine ring. Related pyrimidine derivatives show good solubility in DMSO and DMF.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and should be capable of solvating the pyridine derivative. A related compound, 5-bromo-2-methylpyridine, is slightly soluble in chloroform.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents possess some polarity capable of interacting with the solute. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar solvent. A related compound, 5-bromo-2-methylpyridine, is slightly soluble in ethyl acetate.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The potential for hydrogen bonding with the pyridine nitrogen may enhance solubility; however, some sources indicate limited compatibility of similar compounds with protic solvents.[1] |

| Non-polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a reliable method for determining the solubility of this compound in various organic solvents.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Oven or rotary evaporator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Ensure there is undissolved solid material at the bottom of the container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

-

Sample Collection:

-

Allow the mixture to settle, or centrifuge it to separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or room temperature syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry container.

-

-

Solvent Evaporation:

-

Remove the solvent from the collected sample. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator under reduced pressure.

-

Dry the container with the solid residue in a vacuum oven until a constant weight is achieved to ensure all solvent has been removed.

-

-

Calculation of Solubility:

-

Weigh the container with the dry residue.

-

The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility in Research

The determination and application of solubility data are critical steps in chemical and pharmaceutical research. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for solubility determination and its application in research.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that researchers perform their own quantitative solubility tests using the described methodologies.

References

An In-Depth Technical Guide to the Spectral Data of 5-Bromo-2-(methylthio)pyridine

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 5-Bromo-2-(methylthio)pyridine. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H6) ≈ 0.5 |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5 |

| H-6 | 8.3 - 8.5 | Doublet (d) | J(H6-H4) ≈ 2.5 |

| -SCH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| -SCH₃ | 15 - 20 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-SCH₃) | 2900 - 3000 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Strong |

| C-S Stretch | 600 - 800 | Medium to Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 203/205 | Molecular ion peak, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with a ratio of approximately 1:1. |

| [M - CH₃]⁺ | 188/190 | Loss of a methyl radical. |

| [M - SCH₃]⁺ | 156/158 | Loss of a methylthio radical. |

| [C₅H₄BrN]⁺ | 157/159 | Loss of a bromine radical.[1] |

| [C₅H₄N]⁺ | 78 | Further fragmentation by loss of bromine.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3][4]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[7]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the relative abundance of each ion.

-

Visualization of Experimental Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. epfl.ch [epfl.ch]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-2-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic position of the bromine atom at the 5-position, influenced by the electronic properties of the pyridine ring and the methylthio group, imparts a versatile reactivity profile to the C-Br bond. This technical guide provides a comprehensive overview of the reactivity of this bond, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds. This document details prevalent reaction types, provides specific experimental protocols, summarizes quantitative data from key reactions, and visualizes the underlying catalytic cycles to serve as a practical resource for researchers in drug discovery and organic synthesis.

Introduction to the Reactivity of this compound

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The bromine atom at the 5-position of this compound is susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the 2-(methylthio) group can modulate the electronic properties of the pyridine ring, thereby influencing the reactivity of the C-Br bond. This guide will focus on the most synthetically useful transformations of the C-Br bond in this molecule, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

Quantitative Data for Suzuki-Miyaura Type Reactions

While direct Suzuki coupling of this compound is not extensively documented with specific yields in readily available literature, a closely related multi-step synthesis culminating in a Suzuki coupling highlights the reaction conditions. The initial step involves the synthesis of the target molecule itself.[1]

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,5-dibromopyridine | Sodium thiomethoxide | - | - | - | Water | Reflux | 2.5 | - | [1] |

| This compound | triisopropylborate / n-BuLi | - | - | - | Hexane | -70 to RT | - | 53 (boronic acid) | [1] |

| 6-(methylthio)pyridin-3-yl boronic acid | 4'-bromo-2-fluoro-2',5'-dimethyl-biphenyl-4-yl amine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 85-90 | 1 | 66 | [1] |

Experimental Protocol: Synthesis of 6-(methylthio)pyridin-3-yl boronic acid and subsequent Suzuki Coupling[1]

Step 1: Synthesis of this compound A mixture of 2,5-dibromopyridine (50 g, 0.21 mol), tetra-n-butyl ammonium bromide (2.0 g) as a phase transfer catalyst, and a 15% aqueous solution of sodium thiomethoxide (400 ml, 0.85 mol) is heated to reflux and maintained for 2.5 hours. The reaction progress is monitored by TLC.

Step 2: Synthesis of 6-(methylthio)pyridin-3-yl boronic acid To a solution of this compound (25 g, 0.11 mol) in THF (100 ml), an inert nitrogen atmosphere is established, and the reaction mass is cooled to -70°C. n-BuLi in hexane (1.6 M, 80 ml, 0.12 mol) is added slowly, maintaining the temperature below -65°C. The mixture is stirred for one hour at -70°C. Triisopropylborate (34 ml, 0.14 mol) is then added slowly, keeping the temperature below -65°C, and the mixture is stirred for another hour. The temperature is then raised to room temperature. 100 ml of HCl is added dropwise, the aqueous layer is separated, and its pH is adjusted to 7 with a 10% NaOH solution. The mixture is stirred for one hour, and the product is filtered. Yield: 19 g (53%).

Step 3: Suzuki Coupling A mixture of 6-(methylthio)pyridin-3-yl boronic acid (10 g, 0.054 mol), 4'-bromo-2-fluoro-2',5'-dimethyl-biphenyl-4-yl amine (21 g, 0.065 mol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equivalents) in a toluene/water solvent system is heated to 85-90°C for 1 hour. After completion, the reaction is worked up to isolate the coupled product. Yield: 66%.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable in drug discovery for the introduction of nitrogen-containing heterocycles and various amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination

Specific examples of Buchwald-Hartwig amination on this compound are found in the patent literature, providing valuable insights into reaction conditions.

| Reactant 1 | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | 4-(4-amino-5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 69 | US9718825B2, Ex. 171 |

| This compound | 4-(4-amino-2-methoxyphenyl)-1-methyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 75 | US9718825B2, Ex. 485 |

| This compound | 4-(4-amino-2-methoxyphenyl)-1-isopropyl-1H-pyrazole | RuPhos Pd G3 (10) | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 78 | US9718825B2, Ex. 420 |

Experimental Protocol: Buchwald-Hartwig Amination (General procedure from patents)

A mixture of this compound (1.0 equiv), the corresponding amine (1.0-1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and a palladium catalyst/ligand system such as RuPhos Pd G3 (0.1 equiv of a 10 wt% solution in 1,4-dioxane) in a mixture of 1,4-dioxane and water (e.g., 4:1) is heated in a sealed vessel at 100°C for a specified time (e.g., 1-4 hours). The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes, which are valuable intermediates in organic synthesis.

Quantitative Data for Sonogashira Coupling

While specific data for this compound is scarce, general protocols for similar bromopyridines provide a reliable starting point for reaction optimization.

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-amino-3-bromopyridines (general) | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 78-95 | Adapted from[2] |

| Aryl Bromides (general) | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 1.5-3 | up to 97 | Adapted from |

Experimental Protocol: Sonogashira Coupling (General Protocol)

To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or a mixture of THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added under an inert atmosphere. An amine base (e.g., Et₃N, 2.0 equiv) is also added. The reaction mixture is stirred at room temperature or heated (e.g., up to 100°C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent, dried, and purified by chromatography.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Other Notable Reactions

Beyond the cornerstone cross-coupling reactions, the C-Br bond in this compound can participate in other important transformations.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents. Treatment of this compound with a strong organolithium base (e.g., n-BuLi) at low temperatures can lead to the corresponding 5-lithiated pyridine derivative. This intermediate can then be trapped with various electrophiles. Alternatively, reaction with magnesium metal can form the Grignard reagent, which is a versatile nucleophile for a wide range of reactions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, under certain conditions, the C-Br bond can undergo nucleophilic aromatic substitution. This typically requires a strong nucleophile and may necessitate elevated temperatures. The electron-deficient nature of the pyridine ring facilitates this type of reaction.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity, making it an invaluable synthon in modern organic chemistry. Its propensity to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecules with diverse functionalities. The experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers, enabling the strategic application of this building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Further exploration of other transformations, such as metal-halogen exchange and nucleophilic aromatic substitution, will continue to expand the synthetic utility of this important heterocyclic compound.

References

An In-depth Technical Guide to the Electronic Properties of 5-Bromo-2-(methylthio)pyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyridine is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems directly from the electronic properties conferred by its substituent pattern. The presence of an electron-withdrawing bromine atom at the 5-position and a methylthio group at the 2-position creates a unique electronic environment within the pyridine ring. This guide provides a comprehensive technical overview of these electronic properties, integrating theoretical data from computational studies with methodologies for experimental characterization through spectroscopic and electrochemical techniques. Detailed protocols, data summaries, and workflow visualizations are provided to support its application in research and development.

Introduction and Core Physical Properties

This compound (CAS No: 51933-78-9) is a solid, crystalline compound at room temperature. The pyridine core, an aromatic heterocycle, is electronically modified by two key substituents: a halogen (Bromo) and a thioether (methylthio). The interplay between the electron-withdrawing inductive effect of the bromine atom and the more complex electronic influence of the methylthio group dictates the molecule's reactivity, spectroscopic signature, and potential for intermolecular interactions. Understanding these electronic characteristics is paramount for its strategic use in the synthesis of novel chemical entities, particularly in the realm of drug discovery where pyridine scaffolds are prevalent.[1]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNS | |

| Molecular Weight | 204.09 g/mol | |

| Appearance | Solid | |

| Melting Point | 36-41 °C | |

| CAS Number | 51933-78-9 | |

| SMILES String | CSc1ccc(Br)cn1 | |

| InChI Key | CFBYLVDSPYTKPR-UHFFFAOYSA-N |

Theoretical Analysis: A Quantum Chemical Perspective

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure of molecules.[2][3][4] For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are fundamental to its reactivity.[5][6]

The bromine atom at the 5-position primarily exerts an electron-withdrawing inductive effect (-I), lowering the electron density of the pyridine ring. The methylthio group at the 2-position has a dual nature: it is inductively withdrawing due to sulfur's electronegativity but can also act as a π-donor through resonance (+R) via its lone pairs. The net effect of these substituents is a polarized ring system with specific sites activated or deactivated towards electrophilic or nucleophilic attack.

Table 2: Predicted Quantum Chemical Properties for Substituted Pyridines (Note: Data are representative values based on DFT studies of similarly substituted pyridine derivatives, as specific published data for this compound is limited. Calculations are typically performed using methods like B3LYP/6-311++G(d,p)).[5]

| Parameter | Predicted Value Range | Significance | Source(s) |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons (oxidation potential). | [7] |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept electrons (reduction potential). | [7] |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. | [8] |

| Dipole Moment | 1.5 to 2.5 D | Measures the overall polarity of the molecule. | [5] |

Experimental Protocol: Quantum Chemical Calculations (DFT)

This protocol outlines a general procedure for performing DFT calculations to predict the electronic properties of a molecule like this compound.[3]

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView 5).[3]

-

Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian 09).[3]

-

Method Selection: Specify the calculation method and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Use the optimized geometry to calculate electronic properties such as molecular orbitals (HOMO/LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential (MEP).

-

Data Analysis: Extract and analyze the output data to interpret the electronic structure, orbital energies, and reactivity indicators.[4]

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

The Synthetic Versatility and Pharmacological Potential of 5-Bromo-2-(methylthio)pyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Among the vast array of pyridine-based compounds, 5-Bromo-2-(methylthio)pyridine and its derivatives represent a class of molecules with significant, yet not fully explored, potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and prospective therapeutic applications of these compounds, supported by detailed experimental methodologies and visual representations of key processes.

Synthetic Strategies and Utility as a Versatile Intermediate

The core structure of this compound serves as a valuable building block in organic synthesis, primarily due to the strategic placement of its functional groups. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methylthio group at the 2-position can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can further influence the molecule's biological activity.

A key synthetic route to this compound involves the treatment of 2,5-dibromopyridine with sodium thiomethoxide.[1] In this reaction, the bromine atom at the 2-position is more reactive towards nucleophilic substitution by the thiomethoxide, facilitated by the electron-withdrawing effect of the pyridine nitrogen.[1] This selective substitution provides a straightforward method to obtain the desired starting material.

Once synthesized, this compound can be further functionalized. For instance, it can be converted into a boronic acid derivative, such as 6-(methylthio)pyridin-3-yl boronic acid, by treatment with triisopropylborate and n-butyllithium.[1] This boronic acid is a crucial intermediate for Suzuki coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures.[1]

Below is a generalized workflow for the synthesis and derivatization of this compound.

Potential Biological Activities

While direct and extensive biological data for a wide range of this compound derivatives are not abundant in the public domain, the existing literature on related pyridine and pyrimidine structures allows for informed extrapolation of their potential therapeutic applications.

Antimicrobial and Anti-tubercular Potential

Compounds featuring sulfonyl and amine functional groups, which can be derived from a this compound core, are suggested to possess antimicrobial properties.[1] Furthermore, analogues of the anti-tubercular drug bedaquiline, which feature a substituted pyridine A-ring, have been synthesized and evaluated.[2] Although these analogues started from 5-bromo-2-methoxypyridine, the synthetic strategies and the biological findings provide a strong rationale for exploring this compound derivatives for similar activity against Mycobacterium tuberculosis.

The table below summarizes the anti-tubercular activity of some bedaquiline analogues with a modified pyridine ring, highlighting the potential for this class of compounds.

| Compound/Diastereomer | R Group | % Inhibition (1.0/10 µM) | MIC90 (µM) |

| 10a | H | 10/100 | 6.87 |

| 10b | 2,3-di-F | 10/99 | 5.51 |

| 10c | 2,4-di-F | 2/99 | 10.3 |

| 10d | 2,5-di-F | 10/100 | 5.75 |

| 10e | 2,6-di-F | 10/98 | 9.38 |

| 10f | 3,4-di-F | 10/100 | 5.25 |

| 10g | 3,5-di-F | 10/100 | 6.25 |

| 10h | 2-F | 10/100 | 5.51 |

| 10i | 3-F | 10/100 | 5.51 |

| 10j | 4-F | 10/100 | 5.75 |

| 10k | 4-CF3 | 10/100 | 5.25 |

| 10l | 4-OCF3 | 10/100 | 5.51 |

| 10m | 4-CN | -10/97 | >10 |

| 10n | 4-Cl | 10/100 | 5.51 |

| 10o | 4-Br | 10/100 | 5.51 |

| 10p | 4-I | 10/100 | 5.51 |

| 10q | 4-SMe | 10/100 | 5.75 |

| 10r | 4-S(O)Me | 10/99 | 9.38 |

| 10s | 4-S(O)2Me | 10/97 | >10 |

Data adapted from a study on pyridine-derived bedaquiline analogues.[2] The minimum inhibitory concentration (MIC90) for 90% inhibition of M. tb strain H37Rv growth was determined by the resazurin microtitre assay (REMA).[2]

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer agents. Patent literature indicates that this compound is used as an intermediate in the synthesis of pyrazolopyrimidine derivatives that act as PI3K inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention. The use of a this compound-derived fragment in the synthesis of these inhibitors suggests its potential contribution to the binding and overall activity of the final compounds.

The following diagram illustrates a hypothetical workflow for screening this compound derivatives for anticancer activity.

Detailed Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established procedures found in the literature for similar classes of compounds.

Synthesis of this compound[1]

-

Materials: 2,5-dibromopyridine, sodium thiomethoxide (15% aqueous solution), tetra-n-butyl ammonium bromide (phase transfer catalyst), toluene, tetrahydrofuran (THF).

-

Procedure:

-

A mixture of 2,5-dibromopyridine, tetra-n-butyl ammonium bromide, and an aqueous solution of sodium thiomethoxide is heated to reflux temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and toluene is added.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography.

-

Suzuki Coupling Reaction for Derivatization[1]

-

Materials: 6-(methylthio)pyridin-3-yl boronic acid, an appropriate aryl halide, palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] as a catalyst, a suitable base (e.g., K2CO3, K3PO4), and a solvent system (e.g., dioxane/water).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid, aryl halide, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Anti-tubercular Activity Screening (Resazurin Microtitre Assay - REMA)[2]

-

Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well microtiter plates, resazurin solution, test compounds, and a positive control (e.g., rifampicin).

-

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

-

Incubate the plates at 37 °C for a specified period (typically 7 days).

-

Add the resazurin solution to each well and incubate for an additional 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

-

Conclusion

Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns. While extensive biological data for this specific class of compounds is currently limited, the known activities of structurally related pyridine and pyrimidine derivatives strongly suggest potential applications in antimicrobial and anticancer research. The experimental protocols and workflows provided herein offer a solid foundation for researchers to further investigate the pharmacological properties of these intriguing molecules. Future studies focusing on the systematic synthesis and biological evaluation of a library of this compound derivatives are warranted to unlock their full therapeutic potential.

References

The Advent and Advancement of 5-Bromo-2-(methylthio)pyridine: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyridine, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural features, combining a reactive bromine atom with a methylthio group on a pyridine scaffold, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this compound. It details key experimental protocols, summarizes physicochemical and spectroscopic data, and explores its significant role as an intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Molecule of Strategic Importance

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS No. 51933-78-9) represents a highly valuable, functionalized pyridine derivative. The presence of a bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the methylthio group at the 2-position can influence the electronic properties of the ring and can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, expanding its synthetic utility. This guide delves into the historical context of its emergence and the synthetic methodologies that have made it a readily accessible tool for drug discovery.

Historical Perspective and Discovery

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its appearance can be traced back to the broader exploration of substituted pyridines in the mid-20th century. The earliest accessible reference to its existence appears in the Journal of Organic Chemistry in 1974, where its CAS number is listed, indicating that the compound had been synthesized and characterized by that time.

The development of synthetic routes to this compound was likely driven by the growing interest in halogenated pyridines as versatile intermediates. The synthesis of its precursors, such as 2-amino-5-bromopyridine and 2,5-dibromopyridine, has been a subject of study for several decades, with scalable processes being developed to meet the demands of the pharmaceutical and agrochemical industries. The introduction of the methylthio group, likely through nucleophilic substitution of a suitable leaving group at the 2-position, would have been a logical step in the diversification of available pyridine building blocks.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference(s) |

| CAS Number | 51933-78-9 | [1] |

| Molecular Formula | C₆H₆BrNS | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 255.8 °C at 760 mmHg (Predicted) | |

| Density | 1.61 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in common organic solvents. | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the methylthio group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Synthesis from 2,5-Dibromopyridine

A common and direct approach involves the nucleophilic aromatic substitution of a bromine atom in 2,5-dibromopyridine with a methylthiolate source.

Experimental Protocol:

-

Reaction: To a solution of 2,5-dibromopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added sodium thiomethoxide. The reaction mixture is heated to facilitate the substitution.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis from 5-Bromopyridine-2-thiol

An alternative two-step approach involves the synthesis of 5-bromopyridine-2-thiol followed by methylation.

Step 1: Synthesis of 5-Bromopyridine-2-thiol

This intermediate can be prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 2-Amino-5-bromopyridine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Thiolation: The diazonium salt solution is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 5-bromopyridine-2-thiol.

Step 2: Methylation of 5-Bromopyridine-2-thiol

The resulting thiol is then methylated to give the final product.

Experimental Protocol:

-

Reaction: 5-Bromopyridine-2-thiol is dissolved in a suitable solvent (e.g., methanol or DMF) and treated with a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol. A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

Work-up and Purification: The work-up and purification procedures are similar to those described in section 4.1.

Applications in Drug Development: A Focus on Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for achieving high potency and selectivity for the target kinase.

Example: A Key Intermediate in the Synthesis of Kinase Inhibitors

Derivatives of this compound can be designed to target the ATP-binding site of various protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The substituent introduced at the 5-position can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Conclusion

This compound has evolved from a niche chemical intermediate to a cornerstone in the toolbox of medicinal chemists. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of novel, biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of strategically designed building blocks like this compound in accelerating the drug discovery process is undeniable. Future research will likely focus on the development of even more efficient and sustainable synthetic routes and the expansion of its application in the synthesis of a broader range of therapeutic agents.

References

Navigating the Stability and Storage of 5-Bromo-2-(methylthio)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-2-(methylthio)pyridine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity and longevity. Due to a lack of specific experimental stability data for this compound in publicly available literature, this guide draws upon safety data sheets for the compound and related structures, as well as general principles of chemical stability.

Core Chemical Properties

This compound is a substituted pyridine with the molecular formula C₆H₆BrNS. Its structure, featuring a bromine atom and a methylthio group on the pyridine ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The inherent reactivity of these functional groups also dictates its stability profile and storage requirements.

Recommended Storage and Handling

To maintain the quality and stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which are compiled from various safety data sheets for the compound and its analogs.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1] | The compound is described as hygroscopic and moisture should be avoided.[1] |

| Light Exposure | Store in a dark place. | To prevent potential photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents.[1] | The methylthio group is susceptible to oxidation. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the available literature, a potential pathway involves the oxidation of the methylthio group. This is a common degradation route for compounds containing thioethers.

Caption: Potential oxidative degradation pathway of this compound.

Hypothetical Experimental Protocol for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound, the following hypothetical protocol outlines a general approach based on industry best practices for chemical stability testing.

Objective: To assess the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Calibrated stability chambers

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Experimental Workflow:

Caption: A general experimental workflow for assessing the stability of this compound.

Procedure:

-

Initial Analysis (T=0):

-

Prepare a standard solution of this compound of known concentration.

-

Develop and validate an HPLC method capable of separating the parent compound from potential degradants.

-

Analyze the initial purity of the compound.

-

-

Sample Preparation for Stress Studies:

-

Accurately weigh samples of this compound into appropriate vials for each stress condition and time point.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at various temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be included.

-

Control: Store a set of samples under ideal conditions (e.g., refrigerated, protected from light and moisture) to serve as a baseline.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each stress condition.

-

Prepare the samples for HPLC analysis according to the validated method.

-

Analyze the samples by HPLC to determine the purity of this compound and quantify any degradation products.

-

Data Presentation:

The results of the stability study should be summarized in a clear and concise format.

Table 2: Hypothetical Stability Data for this compound (% Purity by HPLC)

| Condition | T=0 | T=4 weeks | T=8 weeks | T=12 weeks |

| 25°C/60% RH | 99.8% | 99.7% | 99.5% | 99.2% |

| 40°C/75% RH | 99.8% | 99.0% | 98.2% | 97.1% |

| Photostability (ICH Q1B) | 99.8% | 98.5% | - | - |

| Control (5°C, dark) | 99.8% | 99.8% | 99.8% | 99.7% |

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds.[1] The 5-aryl-2-(methylthio)pyridine scaffold is a valuable structural motif in medicinal chemistry, and its synthesis via the Suzuki coupling of 5-bromo-2-(methylthio)pyridine with various arylboronic acids offers a versatile and efficient route to a diverse range of derivatives.

These application notes provide detailed protocols for the Suzuki coupling of this compound with arylboronic acids, based on established methodologies for structurally similar bromopyridines.[2][3] The protocols outlined below are intended to serve as a robust starting point for researchers, with the understanding that optimization for specific substrates may be required.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[4][5]

Experimental Protocols

Two primary protocols are presented, utilizing common palladium catalyst systems that have demonstrated high efficacy in the coupling of related bromopyridine substrates.[2][6]

Protocol 1: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling

This protocol employs a widely used and commercially available palladium catalyst, Pd(PPh₃)₄, which is effective for a broad range of substrates.[2]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium(II) Acetate with a Phosphine Ligand

This protocol utilizes a palladium(II) precursor with a phosphine ligand, which can offer enhanced reactivity for certain substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Aqueous solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or Isopropanol/water)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Add the chosen degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

| 3-Chlorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound with an arylboronic acid.

Caption: General workflow for Suzuki coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura catalytic cycle.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(methylthio)pyridine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[4] The synthesis of N-substituted 5-amino-2-(methylthio)pyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and functional materials.[5]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(methylthio)pyridine with a variety of primary amines. The methodologies and data presented are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[5][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 5-amino-2-(methylthio)pyridine and regenerate the Pd(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various primary amines. While specific data for this compound is limited in publicly available literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines

| Primary Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 12-18 | High |

| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | Good to Excellent |

| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 10-16 | High |

Table 2: Buchwald-Hartwig Amination with Primary Aromatic Amines

| Primary Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |

| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | LHMDS (2.2) | THF | 80 | 12 | High |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Anhydrous solvents and reagents are essential for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

-

The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.

-

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is commonly used. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.

Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

-

This compound (1.0 equiv)

-

n-Butylamine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3.6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask and condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Add the n-butylamine via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Primary Aromatic Amine (e.g., Aniline)

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene

-

Schlenk flask and condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe (to a concentration of ~0.1 M).

-

Add the aniline via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through Celite®.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure high-quality, fresh catalyst and ligand are used. Handle under a strict inert atmosphere. Consider using a pre-catalyst. |

| Insufficiently anhydrous conditions | Use freshly dried solvents and ensure all glassware is oven-dried. | |

| Inappropriate base | The base may be too weak or not anhydrous. Consider a stronger base (e.g., LHMDS) or ensure the current base is fresh. | |

| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments. | |